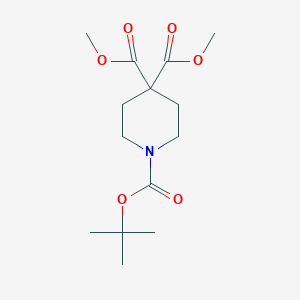
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate
Overview
Description
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate is a complex organic compound belonging to the piperidine family It is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and dimethyl groups, along with three carboxylate groups
Preparation Methods
The synthesis of 1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of Substituents: The tert-butyl and dimethyl groups are introduced through alkylation reactions using tert-butyl halides and dimethyl sulfate, respectively.
Carboxylation: The carboxylate groups are introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and advanced reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other nucleophiles replace hydrogen atoms.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structural properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate can be compared with other piperidine derivatives, such as:
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
These compounds share the piperidine core but differ in their substituents and functional groups, which confer unique properties and applications. The presence of three carboxylate groups in this compound makes it particularly versatile in forming complexes and participating in various chemical reactions.
Properties
Molecular Formula |
C14H23NO6 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O,4-O'-dimethyl piperidine-1,4,4-tricarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-6-14(7-9-15,10(16)19-4)11(17)20-5/h6-9H2,1-5H3 |
InChI Key |
LDMUGEKGAFIGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

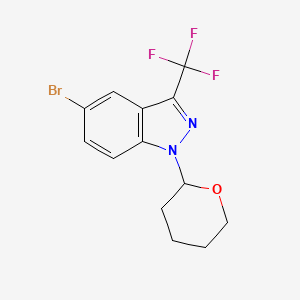
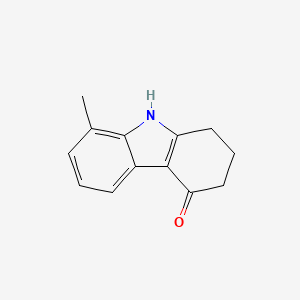
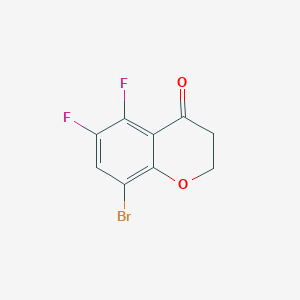
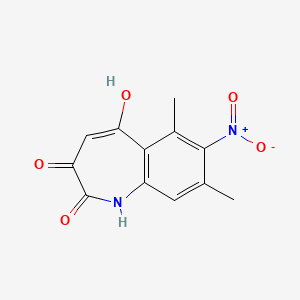
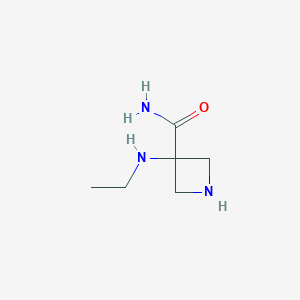
![1-[2-(2-Methoxyethoxy)ethoxy]-4-(prop-2-EN-1-YL)benzene](/img/structure/B8606466.png)
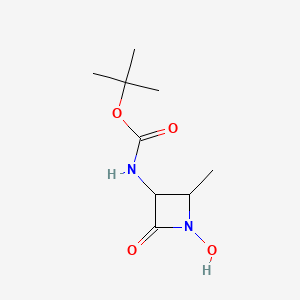
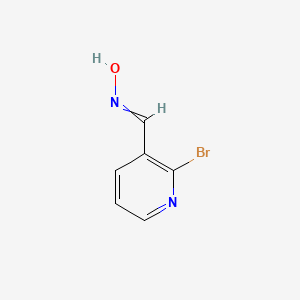
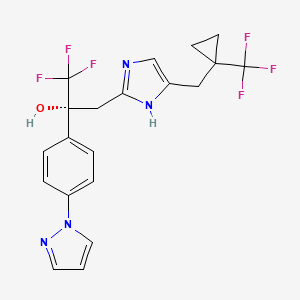

![N-[p-(iodomethylsulfonyl)-phenyl]acetamide](/img/structure/B8606515.png)
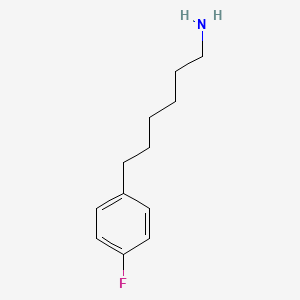
![2-[Ethyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B8606521.png)
